O=C(O1)C2=C(C=CC(Br)=C2)N=C1C
. The InChI representation is 1S/C9H6BrNO2/c1-5-11-8-3-2-6(10)4-7(8)9(12)13-5/h2-4H,1H3
.
The synthesis of 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one is typically achieved through the cyclodehydration of 5-bromoanthranilic acid with acetic anhydride. [] This reaction typically involves refluxing the reactants in a suitable solvent, followed by purification steps to isolate the desired product.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4